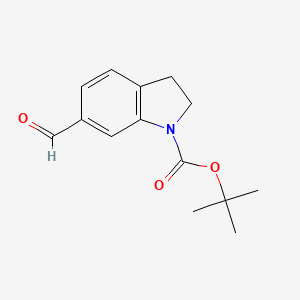

tert-Butyl 6-formylindoline-1-carboxylate

Overview

Description

tert-Butyl 6-formylindoline-1-carboxylate: is an organic compound with the molecular formula C14H17NO3. It is a derivative of indoline, a bicyclic heterocycle that is a structural component of many natural products and pharmaceuticals. The compound is characterized by the presence of a formyl group at the 6-position and a tert-butyl ester at the 1-position of the indoline ring. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its utility as a building block for more complex molecules .

Mechanism of Action

Pharmacokinetics

The ADME properties of “tert-Butyl 6-formylindoline-1-carboxylate” are as follows :

These properties can impact the bioavailability of the compound, influencing its effectiveness.

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Other factors such as pH, presence of other substances, and physiological conditions can also affect its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-formylindoline-1-carboxylate typically involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the indoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 6-formylindoline-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 6-formylindoline-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various indoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound and its derivatives have potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the production of polymers, dyes, and other functional materials .

Comparison with Similar Compounds

- tert-Butyl 6-hydroxyindoline-1-carboxylate

- tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate

- tert-Butyl 6-bromoindoline-1-carboxylate

- tert-Butyl 2-aminoindoline-1-carboxylate

Comparison: tert-Butyl 6-formylindoline-1-carboxylate is unique due to the presence of the formyl group at the 6-position, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds with different substituents (e.g., hydroxy, bromo, amino) at the same position exhibit different chemical and biological properties. For example, tert-Butyl 6-hydroxyindoline-1-carboxylate may have enhanced hydrogen bonding capabilities, while tert-Butyl 6-bromoindoline-1-carboxylate may exhibit increased reactivity in halogenation reactions .

Biological Activity

Tert-butyl 6-formylindoline-1-carboxylate (CAS: 391668-75-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in drug discovery and therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, typically starting from indole derivatives. The process may utilize various reagents and conditions to achieve the desired product efficiently. Specific methodologies include:

- Reagents : Use of tert-butyl esters and formylating agents.

- Conditions : Reflux in organic solvents, monitoring via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of the PD-1/PD-L1 pathway, which is crucial in tumor immunotherapy. This pathway is often exploited by cancer cells to evade immune detection. By blocking this interaction, compounds like this compound may enhance T-cell responses against tumors .

Table 1: Summary of Anticancer Activity Studies

Antioxidant Properties

The compound has also been investigated for its antioxidant properties. Preliminary assays indicate that it may exhibit significant radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Compound | % Inhibition of DPPH Radical (100μM) | % Inhibition of Lipid Peroxidation |

|---|---|---|

| This compound | TBD | TBD |

| Trolox | 82.4 | 81.4 |

Case Studies

In a recent exploration of small molecule inhibitors targeting the PD-1/PD-L1 axis, this compound was identified as a promising candidate due to its ability to disrupt the interaction between PD-L1 on tumor cells and PD-1 on T-cells. This disruption leads to enhanced immune responses against tumors, suggesting its potential use in cancer therapies .

Properties

IUPAC Name |

tert-butyl 6-formyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-5,8-9H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZCOLAJWVBFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591283 | |

| Record name | tert-Butyl 6-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391668-75-0 | |

| Record name | tert-Butyl 6-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.